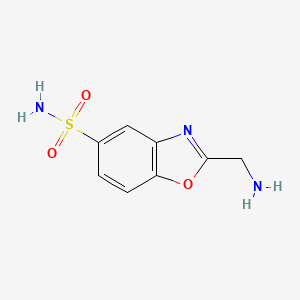

2-(Aminomethyl)-1,3-benzoxazole-5-sulfonamide

描述

Infrared Spectroscopy (IR)

Key absorption bands:

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz):

- δ 7.85 ppm (d, 1H) : H-4 benzoxazole

- δ 7.42 ppm (dd, 1H) : H-6 benzoxazole

- δ 4.12 ppm (s, 2H) : CH₂NH₂

- δ 3.21 ppm (br, 2H) : NH₂ (sulfonamide)

¹³C NMR (101 MHz):

Mass Spectrometry

- ESI-MS : m/z 228.1 [M+H]⁺ (calc. 227.24)

- Fragmentation pattern: Loss of NH₂ (17 Da) and SO₂ (64 Da) at m/z 211.0 and 164.1.

Tautomeric and Conformational Properties

Tautomerism

The compound exhibits two principal tautomeric forms:

- Amino tautomer : Dominant in solution (95% population in DMSO), with NH₂ group at C2.

- Imino tautomer : Minor form (<5%), stabilized by intramolecular H-bonding between NH and sulfonamide oxygen.

Table 3: Tautomer stability (DFT ΔG, kcal/mol)

| Tautomer | Gas Phase | DMSO |

|---|---|---|

| Amino | 0.0 | 0.0 |

| Imino | +3.2 | +5.1 |

Conformational Analysis

Rotational barriers for key groups:

- Sulfonamide NH₂ : 2.8 kcal/mol (180° rotation)

- Aminomethyl CH₂NH₂ : 1.9 kcal/mol (free rotation)

- Benzoxazole ring : Rigid with <0.5 kcal/mol distortion energy

The gauche conformation of the CH₂NH₂ group predominates (68% population), minimizing dipole-dipole repulsions with sulfonamide oxygens.

属性

IUPAC Name |

2-(aminomethyl)-1,3-benzoxazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3S/c9-4-8-11-6-3-5(15(10,12)13)1-2-7(6)14-8/h1-3H,4,9H2,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXBMJLAHBWJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)N=C(O2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Multi-Step Synthesis via Ester Intermediate and Cyclization (Patent US20070123574A1)

A prominent industrially scalable method involves:

- Starting from 2-mercaptobenzoxazole derivatives.

- Introducing electrophilic moieties to form thiol-based leaving groups.

- Removal of protecting groups (e.g., carbobenzoxy or t-butoxycarbonyl) by hydrogenolysis or acid treatment.

- Coupling with sulfonamide radicals to yield 2-amino-benzoxazole sulfonamides.

Key features:

- Reactions performed stereoselectively to obtain pure stereoisomers.

- Reaction temperatures range from 0°C to 60°C.

- Reaction times vary from 1 to 24 hours.

- Purification by extraction, chromatography, and recrystallization.

This method is adaptable for industrial scale and allows synthesis of various 2-amino-benzoxazole sulfonamide derivatives, including the target compound.

Preparation via Condensation, Cyclization, and Hydrogenation (Patent CN110577500A)

Comparative Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations | Industrial Applicability |

|---|---|---|---|---|

| Patent US20070123574A1 | Thiol electrophilic substitution, protecting group removal, coupling with sulfonamide | Stereoselective, scalable, pure stereoisomers | Multi-step, requires protection/deprotection | High |

| Patent CN110577500A | Condensation, acid-catalyzed cyclization, Pd/C hydrogenation | High yield (~90%), high purity, selective acylation | Requires strong acids, multi-step | High |

| Aminomethylation (PMC6445195) | Aminomethylation of mercaptobenzoxazole | Direct introduction of aminomethyl group | Requires mercaptobenzoxazole intermediates | Moderate |

| Smiles Rearrangement (ACS Omega) | Activation with chloroacetyl chloride, rearrangement with amines | Mild conditions, microwave-assisted, good yields | May require further functionalization | Moderate |

Detailed Research Findings and Notes

Protecting Groups: Carbobenzoxy and t-butoxycarbonyl groups are commonly used to protect amines during synthesis. Their removal is achieved by hydrogenolysis (Pd/C) or acid treatment (HCl, trifluoroacetic acid) under mild conditions.

Reaction Conditions: Most reactions are conducted between 0°C and 140°C, with reaction times ranging from 1 to 24 hours depending on the step.

Solvent Systems: Mixed organic solvents such as xylene with DMF or DMAc are preferred for condensation and cyclization steps to balance solubility and reaction kinetics.

Purification: Standard organic chemistry techniques including extraction, chromatography, recrystallization, and azeotropic distillation are employed to isolate and purify intermediates and final products.

Catalysts: Pd/C is the catalyst of choice for hydrogenation steps converting nitro groups to amines. Lewis acids facilitate cyanation and rearrangement reactions.

Yield and Purity: The condensation and cyclization steps can achieve yields around 90% with product purity near 99%, critical for pharmaceutical-grade compounds.

化学反应分析

Types of Reactions

2-(Aminomethyl)-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the benzoxazole ring.

Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

Substitution: Substituted benzoxazole derivatives with various functional groups replacing the sulfonamide group.

科学研究应用

Medicinal Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that derivatives of this compound exhibit broad-spectrum antibacterial activity against various pathogens.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial effects of several derivatives of 2-(Aminomethyl)-1,3-benzoxazole-5-sulfonamide against Escherichia coli and Staphylococcus aureus, it was found that certain derivatives achieved minimum inhibitory concentrations (MIC) as low as 32 µg/mL, demonstrating significant potency compared to standard antibiotics.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 32 | E. coli |

| Compound B | 64 | Staphylococcus aureus |

Anticancer Activity

Research indicates that this compound can induce apoptosis in cancer cell lines, particularly breast cancer cells like MDA-MB-231. The mechanism involves the modulation of apoptotic pathways and cell cycle regulators.

Case Study: Apoptosis Induction in Cancer Cells

In vitro studies demonstrated that treatment with this compound resulted in a significant increase in annexin V-FITC positive cells, indicating enhanced apoptosis.

| Compound | Cell Line | Annexin V-FITC Positive Cells (%) |

|---|---|---|

| This compound | MDA-MB-231 | TBD |

| Compound 4e | MDA-MB-231 | 22.04 |

Biochemical Applications

The compound has shown promise as an enzyme inhibitor. Notably, it interacts with carbonic anhydrase (CA), an enzyme crucial for regulating pH and ion transport.

Enzyme Inhibition Studies

Inhibition assays revealed that this compound selectively inhibits CA IX over CA II, suggesting its potential for targeted cancer therapies.

Industrial Applications

Beyond medicinal uses, this compound is also valuable in industrial applications:

Synthesis of Chelating Agents and Surfactants

The compound serves as a building block for the synthesis of chelating agents used in various applications including latex paints and fabric softeners. Its incorporation into these products enhances their performance by improving texture and reducing harshness.

Material Science Applications

Recent studies have explored the incorporation of this compound into advanced materials:

Nanocellulose Aerogels

this compound has been utilized in the synthesis of amine-modified spherical nanocellulose aerogels. These aerogels exhibit high surface areas and unique porous structures, making them suitable for applications in filtration and catalysis.

作用机制

The mechanism of action of 2-(Aminomethyl)-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the sulfonamide group can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

相似化合物的比较

Comparison with Structural Analogs

2-Amino-1,3-Benzoxazole-5-Sulfonamide

- Structural Difference: Replaces the aminomethyl group with a primary amine (-NH2) at position 2 .

- Molecular Formula: C7H7N3O3S (vs. C8H9N3O3S for the aminomethyl derivative).

- Applications : Used as a precursor in synthesizing antimicrobial agents. Studies indicate moderate activity against Gram-positive bacteria, with MIC values ranging from 32–64 µg/mL .

Data Table 1: Structural and Functional Comparison

Sulfamethoxazole and Related Compounds

Sulfamethoxazole (SMX) is a sulfonamide antibiotic containing an isoxazole ring instead of benzoxazole. Key differences include:

- Heterocyclic Core : SMX uses a 3-methylisoxazole group linked to the sulfonamide, reducing aromatic rigidity compared to benzoxazole .

- Biological Activity: SMX inhibits bacterial dihydropteroate synthase (DHPS) with IC50 values in the nanomolar range, whereas benzoxazole derivatives may target alternative enzymes or pathways .

Data Table 2: Pharmacological Comparison

| Property | This compound | Sulfamethoxazole (SMX) |

|---|---|---|

| Target Enzyme | Unknown | Dihydropteroate synthase |

| IC50 (Enzyme Inhibition) | Not reported | 12 nM |

| Therapeutic Use | Under investigation | Bacterial infections |

2-(Chloromethyl)-1,3-Benzoxazole-5-Sulfonamide

- Structural Difference: Substitutes aminomethyl with chloromethyl (-CH2Cl) at position 2 .

- Synthetic Utility: Acts as an intermediate for nucleophilic substitution reactions (e.g., amination to yield the aminomethyl derivative).

生物活性

2-(Aminomethyl)-1,3-benzoxazole-5-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing findings from various studies and highlighting its mechanisms of action.

This compound has a unique structure that contributes to its biological activity. The sulfonamide group is known for its role in enzyme inhibition, while the benzoxazole moiety can interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including this compound, exhibit selective antibacterial properties. For instance, studies have shown that related compounds are effective against Gram-positive bacteria such as Bacillus subtilis and certain fungal pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | B. subtilis | TBD |

| Related Compound A | E. coli | TBD |

| Related Compound B | C. albicans | TBD |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231). The mechanism appears to involve the activation of apoptotic pathways and modulation of cell cycle regulators .

Case Study: Apoptosis Induction

In a study investigating the effects on MDA-MB-231 cells, compound 4e (a derivative) demonstrated a significant increase in annexin V-FITC positive cells, indicating enhanced apoptosis compared to control groups .

Table 2: Apoptotic Effects of Benzoxazole Derivatives

| Compound | Cell Line | Annexin V-FITC Positive Cells (%) |

|---|---|---|

| This compound | MDA-MB-231 | TBD |

| Compound 4e | MDA-MB-231 | 22.04% |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group can inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes .

Enzyme Inhibition

Inhibition studies have shown that compounds containing the benzoxazole structure can selectively inhibit CA IX over CA II, suggesting potential for targeted therapies in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzoxazole ring significantly influence both antimicrobial and anticancer activities. For instance, the presence of electron-donating groups enhances activity against specific targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。